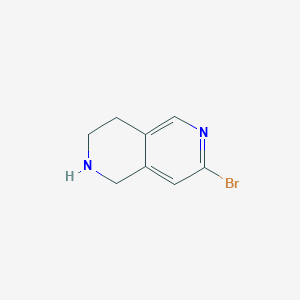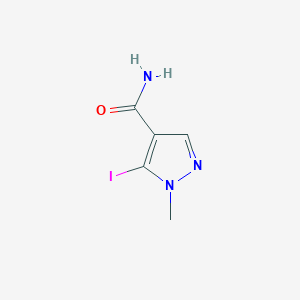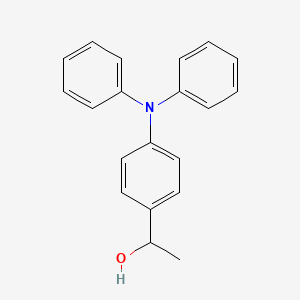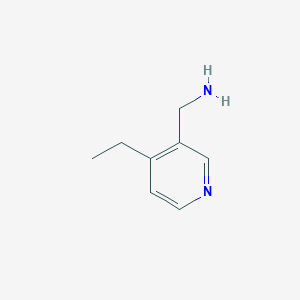
3,4-Dibromo-5-methyl-2-thiophene aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-5-methyl-2-thiophene aldehyde is a heterocyclic compound that contains a thiophene ring substituted with bromine atoms and an aldehyde group. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique electronic properties and structural versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-methyl-2-thiophene aldehyde typically involves the bromination of 5-methyl-2-thiophene aldehyde. The reaction is carried out by dissolving 5-methyl-2-thiophene aldehyde in acetic acid and adding bromine slowly at a controlled temperature. The reaction mixture is then stirred for several hours to ensure complete bromination .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale bromination reactions using similar conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-5-methyl-2-thiophene aldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: 3,4-Dibromo-5-methyl-2-thiophene carboxylic acid.
Reduction: 3,4-Dibromo-5-methyl-2-thiophene methanol.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-5-methyl-2-thiophene aldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-5-methyl-2-thiophene aldehyde in biological systems involves its interaction with cellular targets, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also contribute to the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibromothiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,5-Dibromo-3-methylthiophene: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
3,4-Dibromo-5-methyl-2-thiophene aldehyde is unique due to the presence of both bromine atoms and an aldehyde group on the thiophene ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C6H4Br2OS |
|---|---|
Molekulargewicht |
283.97 g/mol |
IUPAC-Name |
3,4-dibromo-5-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H4Br2OS/c1-3-5(7)6(8)4(2-9)10-3/h2H,1H3 |
InChI-Schlüssel |
UROATTXPFLNJRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(S1)C=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13137016.png)







![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate;azane](/img/structure/B13137065.png)

![2-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13137071.png)



